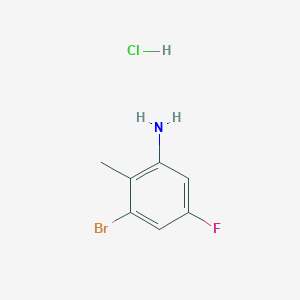
3-溴-5-氟-2-甲基苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluoro-2-methylaniline;hydrochloride is a useful research compound. Its molecular formula is C7H8BrClFN and its molecular weight is 240.5. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-fluoro-2-methylaniline;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-2-methylaniline;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药中间体
化合物“3-溴-5-氟-2-甲基苯胺盐酸盐”可作为合成各种药物的中间体 . 中间体是在生产其他化合物时使用的化合物。在这种情况下,该化合物可用于生产具有类似结构的药物。
化学中间体
除医药外,该化合物还可作为合成其他复杂有机化合物的化学中间体 . 这可能包括需要特定官能团的染料、聚合物或其他材料。
生化试剂
“3-溴-5-氟-2-甲基苯胺盐酸盐”可用作生化试剂 . 生化试剂是在生化研究中用来引起化学反应或观察反应是否发生的物质。该化合物可用于生命科学相关的研究。
安全和处理研究
鉴于该化合物的潜在危害,还可以对其安全处理和处置进行研究 . 这可能包括对其毒性、环境影响和使用安全协议的研究。
安全和危害
作用机制
The presence of the fluorine atom can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes . The bromine atom can also influence the compound’s reactivity and biological activity . The methyl group and the amino group can participate in various chemical reactions, potentially leading to a wide range of biological effects .
生化分析
Biochemical Properties
3-Bromo-5-fluoro-2-methylaniline;hydrochloride plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and protein interactions. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation depending on the context of the reaction . Additionally, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride can bind to proteins, altering their conformation and function, which is useful in studying protein dynamics and function.
Cellular Effects
The effects of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride on cells are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride can modulate cell proliferation and differentiation, making it a valuable tool in developmental biology studies.
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes . This compound also interacts with DNA, causing changes in gene expression by either promoting or inhibiting transcription factor binding. Furthermore, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, which regulate protein stability and function.
Temporal Effects in Laboratory Settings
The stability and effects of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride over time are critical for its use in laboratory settings. This compound is relatively stable at room temperature but can degrade under prolonged exposure to light and moisture . In vitro studies have shown that its effects on cellular function can persist for several hours, with long-term exposure leading to more pronounced changes in cell behavior. In vivo studies indicate that the compound’s effects can vary over time, with initial acute responses followed by adaptive cellular changes.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride in animal models are dose-dependent. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive intermediates. Threshold effects are observed, where a specific dose range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
3-Bromo-5-fluoro-2-methylaniline;hydrochloride is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-fluoro-2-methylaniline;hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride is crucial for its activity. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific cellular compartments, enhancing its functional specificity.
属性
IUPAC Name |
3-bromo-5-fluoro-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-6(8)2-5(9)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSCARQNLMKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

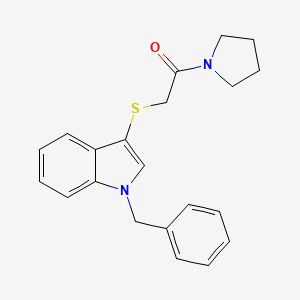
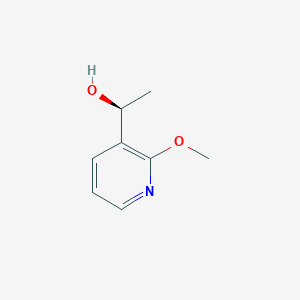
![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2528924.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)

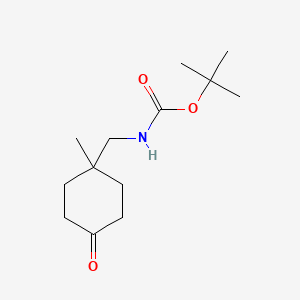
![N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2528934.png)
![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)

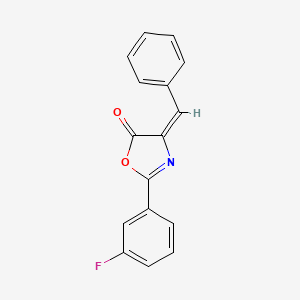


![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)
